molecular formula C15H20N6O3S B3004305 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1251686-62-0

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B3004305
CAS No.: 1251686-62-0
M. Wt: 364.42
InChI Key: GCTCDEYGUUKCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule featuring a piperidine-4-carboxamide core linked to two pharmacologically significant moieties:

  • 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl: A pyrazole derivative substituted with a methoxy group at position 3 and a methyl group at position 1. The methoxy group enhances solubility and modulates electronic properties, while the methyl group improves metabolic stability .
  • 5-Methyl-1,3,4-thiadiazol-2-yl: A thiadiazole ring with a methyl substituent, which contributes to hydrogen bonding and π-π stacking interactions in biological targets .

Its design leverages the synergistic effects of pyrazole and thiadiazole motifs, which are known for their bioactivity in drug discovery .

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3S/c1-9-17-18-15(25-9)16-12(22)10-4-6-21(7-5-10)14(23)11-8-20(2)19-13(11)24-3/h8,10H,4-7H2,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTCDEYGUUKCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. Its unique structure combines a pyrazole moiety with a thiadiazole and a piperidine ring, which may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula: C15H20N6O3S
  • Molecular Weight: 364.4 g/mol
  • CAS Number: 1251686-62-0

The compound's structure includes key functional groups that are often associated with biological activity:

Functional GroupDescription
PyrazoleKnown for anticancer properties
ThiadiazoleExhibits antimicrobial activities
PiperidineEnhances bioavailability

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Recent studies have focused on the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested: HepG2 (liver carcinoma), A549 (lung carcinoma)
  • IC50 Values: The compound demonstrated significant potency with IC50 values comparable to established chemotherapeutics.

In a study evaluating similar pyrazole derivatives, compounds showed IC50 values ranging from 5.35 μM to 8.74 μM against HepG2 and A549 cells respectively, indicating promising anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

These results suggest that the compound may possess significant antibacterial properties, potentially due to the presence of the thiadiazole moiety, which is known for its antimicrobial effects .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways: The pyrazole ring may interfere with specific enzyme functions critical for cancer cell proliferation.
  • Interaction with DNA: Some studies suggest that pyrazole derivatives can bind to DNA, leading to apoptosis in cancer cells.
  • Antioxidant Activity: The presence of methoxy groups may enhance antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Study on Pyrazole Derivatives:
    • Focused on synthesizing new pyrazole derivatives and evaluating their anticancer activity.
    • Found that modifications in the pyrazole structure significantly influenced biological efficacy .
  • Thiadiazole Compounds:
    • Investigated the role of thiadiazole derivatives in antimicrobial activity.
    • Reported that compounds containing thiadiazoles exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

5-Amino-1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile

  • Structure : Contains a 5-methyl-thiadiazole group linked via a thioacetyl bridge to a pyrazole ring.
  • Key Differences: Replaces the piperidine-carboxamide core with a cyano group, reducing conformational flexibility. Exhibits lower molecular weight (295.0 g/mol vs. ~420 g/mol for the target compound) and higher synthetic yield (60.72%) .
  • Implications : The thioacetyl linker may enhance electrophilic reactivity but reduce metabolic stability compared to the carboxamide group in the target molecule .

N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea

  • Structure: Features a 5-propyl-thiadiazole and a phenoxy-substituted pyrazole connected via a thiourea bridge.
  • Key Differences: The thiourea group (vs. The 5-propyl substituent on the thiadiazole increases hydrophobicity, which may affect solubility .
  • Implications : The propyl group could enhance membrane permeability but reduce aqueous solubility compared to the target’s 5-methyl-thiadiazole .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Structure : A pyrazole-carboxamide with chlorinated aryl groups and a pyridylmethyl substituent.
  • Key Differences :
    • Chlorophenyl groups enhance lipophilicity and receptor-binding affinity but may increase toxicity risks.
    • Lacks the thiadiazole moiety, reducing heterocyclic diversity .
  • Implications : The absence of a thiadiazole ring limits its ability to engage in sulfur-mediated interactions compared to the target compound .

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • Structure : A pyrazolo-pyridine carboxamide with ethyl and methyl substituents.
  • Molecular weight (374.4 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
  • Implications : The rigid pyrazolo-pyridine core may limit binding to flexible enzyme pockets compared to the piperidine-containing target .

Research Findings and Implications

  • Thiadiazole Substituents : Methyl groups (target compound) improve solubility compared to propyl or unsubstituted thiadiazoles .
  • Linker Groups : Carboxamide bridges (target) offer superior metabolic stability over thiourea or thioacetyl linkers .
  • Aromatic Systems : Hybrid systems (e.g., piperidine-pyrazole-thiadiazole) balance flexibility and target engagement better than rigid scaffolds (e.g., pyrazolo-pyridines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.